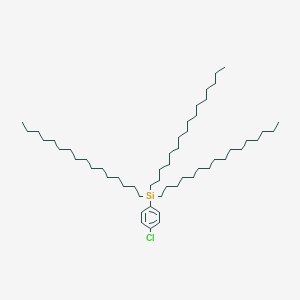
(4-Chlorophenyl)trihexadecylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)trihexadecylsilane is an organosilicon compound with the molecular formula C54H103ClSi and a molecular weight of 815.962 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a trihexadecylsilane moiety, making it a unique and valuable chemical in various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)trihexadecylsilane typically involves the reaction of 4-chlorophenylsilane with hexadecyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Specific details on the reaction conditions, such as temperature, pressure, and solvents used, are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)trihexadecylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the chlorophenyl group with another aryl group .
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)trihexadecylsilane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)trihexadecylsilane involves its interaction with specific molecular targets and pathways. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)trimethylsilane: A smaller analog with similar reactivity but different physical properties.
(4-Chlorophenyl)triethylsilane: Another analog with different alkyl groups attached to the silicon atom.
(4-Chlorophenyl)triphenylsilane: A compound with phenyl groups instead of alkyl groups, leading to different reactivity and applications.
Uniqueness
(4-Chlorophenyl)trihexadecylsilane is unique due to its long alkyl chains, which impart distinct lipophilic properties and make it suitable for specific applications in lipid analysis and organic synthesis .
Propiedades
Número CAS |
18822-35-0 |
|---|---|
Fórmula molecular |
C54H103ClSi |
Peso molecular |
815.9 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-trihexadecylsilane |
InChI |
InChI=1S/C54H103ClSi/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50-56(54-48-46-53(55)47-49-54,51-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-49H,4-45,50-52H2,1-3H3 |
Clave InChI |
NNHXUZSYPNFRLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



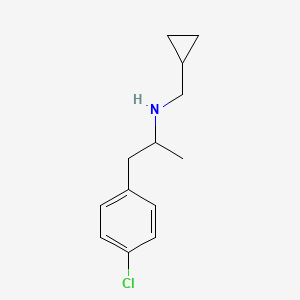
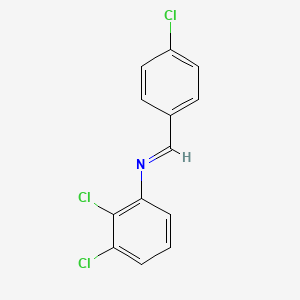





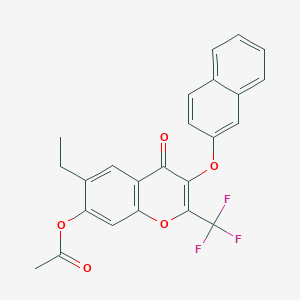

![(2E)-3-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B11959229.png)
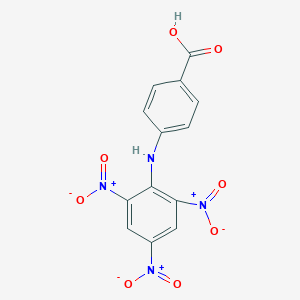
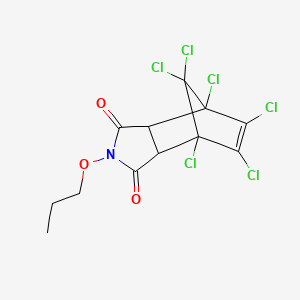
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)
